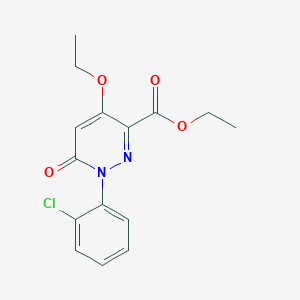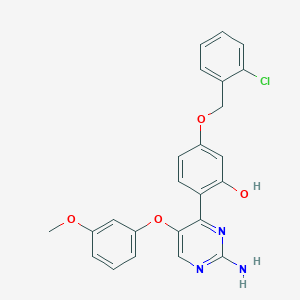
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol, also known as AC-262,536, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first synthesized by the pharmaceutical company Acadia Pharmaceuticals in 2007. AC-262,536 has shown promising results in preclinical studies as a potential treatment for muscle wasting and bone loss in patients with osteoporosis.
Scientific Research Applications
Antifungal and Antibacterial Properties
Pyrimidine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibited notable antifungal abilities against a variety of phytopathogenic fungi, suggesting potential agricultural applications for similar compounds (Zhang et al., 2016). This implies that compounds like 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol could be explored for their fungicidal or bactericidal properties.
Antioxidant Activity
Pyrimidine derivatives, particularly those bearing phenol or catechol moieties, have shown significant antioxidant activities. The introduction of hydroxy groups in specific positions has been found to enhance the inhibitory potency against certain enzymes, indicating potential therapeutic applications for oxidative stress-related diseases (La Motta et al., 2007). This suggests that structurally similar compounds, including the one of interest, may possess valuable antioxidant properties.
Synthesis of Heterocyclic Compounds
The structural flexibility of pyrimidine derivatives allows for their use in the synthesis of a wide range of heterocyclic compounds. These synthesized compounds have applications in various fields, including pharmaceuticals and material science (Gazizov et al., 2015). The research underscores the chemical versatility of pyrimidine-based compounds, which can serve as precursors for developing new drugs and materials.
Influence on Biologically Active Peptides
Studies have also explored the influence of Schiff base derivatives of pyrimidine on biologically active peptides, indicating potential regulatory effects on aminopeptidases. These enzymes play crucial roles in various biological processes, suggesting that pyrimidine derivatives could be valuable tools in studying biochemical pathways or as therapeutic agents (Hueso-Ureña et al., 2003).
Anticancer Evaluation
Further research has highlighted the anticancer potential of pyrimidine derivatives, with specific compounds exhibiting significant potency against human cancer cell lines. This opens the possibility for the development of new anticancer agents based on pyrimidine structures (Patravale et al., 2014).
properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNGPBOWDOGYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)
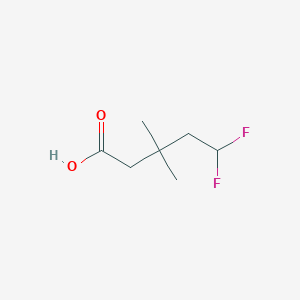
![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)
![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)
![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)
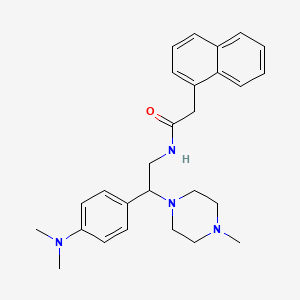
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)
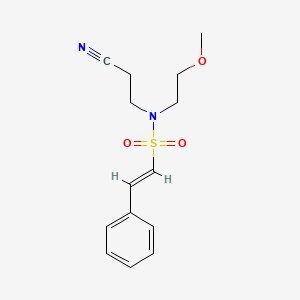
![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)
![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)
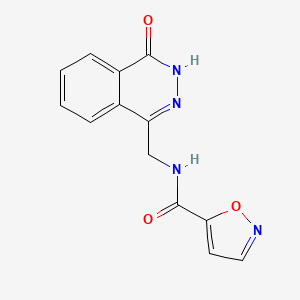
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)
